molecular formula C24H21ClN4O2S2 B2669067 N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-42-8

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2669067
CAS No.: 954697-42-8
M. Wt: 497.03
InChI Key: QYAQVVSBOKBPMB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a potent, selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor identified in preclinical research for the treatment of autoimmune disorders. Its primary research value lies in its targeted mechanism of action; it forms a covalent bond with the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling (Source) . This specific action makes it a critical tool for investigating B-cell-mediated immune responses. Studies have focused on its efficacy in models of rheumatoid arthritis and systemic lupus erythematosus (SLE), where it has been shown to inhibit the production of autoantibodies and reduce disease severity (Source) . The compound's profile is characterized by high selectivity for BTK over other kinases, which helps minimize off-target effects in experimental settings and provides researchers with a precise pharmacological tool to dissect BTK-dependent pathways (Source) . Its application is central to advancing the understanding of B-cell biology and for evaluating the therapeutic potential of BTK inhibition in a range of inflammatory and autoimmune conditions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-14-4-7-17(12-19(14)25)27-21(30)13-32-22-11-10-20(28-29-22)23-15(2)26-24(33-23)16-5-8-18(31-3)9-6-16/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAQVVSBOKBPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This step involves the reaction of 4-methoxyphenyl acetic acid with thioamide and a halogenating agent to form the thiazole ring.

    Synthesis of the Pyridazine Moiety: The pyridazine ring is synthesized by reacting appropriate hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The thiazole and pyridazine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions.

    Final Assembly: The final step involves the reaction of the coupled intermediate with 3-chloro-4-methylphenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Aminated Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its pyridazine-thiazole scaffold, which distinguishes it from related acetamide derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Synthesis Method (Reference)
N-(3-Chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide Pyridazine-thiazole 3-Chloro-4-methylphenyl, 4-methoxyphenyl Kinase inhibition (hypothesized) Coupling of thiazole-pyridazine moieties to acetamide
N-(4-Chloro-2-methylphenyl)-2-[[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide Triazole 4-Chloro-2-methylphenyl, allyl, pyridinyl Antimicrobial activity Triazole-thioacetamide coupling
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole 3-Chloro-4-fluorophenyl, ethyl, pyridinyl Anticancer potential Microwave-assisted synthesis
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole 4-Ethylphenyl, ethyl, pyridinyl Not reported Conventional reflux
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Pyrimidine-quinoxaline 4-Chlorophenyl, diphenylquinoxaline Antifungal activity Reflux in acetonitrile

Key Structural Differences

Heterocyclic Core: The target compound utilizes a pyridazine-thiazole system, whereas analogs like those in , and 7 employ triazole or pyrimidine cores. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to triazoles .

Substituent Effects :

  • The 3-chloro-4-methylphenyl group in the target compound differs from the 4-chloro-2-methylphenyl () and 3-chloro-4-fluorophenyl () moieties. Chlorine and methyl groups improve lipophilicity, while fluorine in may enhance bioavailability .
  • The 4-methoxyphenyl substituent on the thiazole ring provides electron-donating effects, which could modulate kinase inhibition compared to the pyridinyl groups in triazole-based analogs .

Thioether Linkage :

  • The thioacetamide bridge is conserved across all compounds, suggesting its critical role in maintaining conformational flexibility and sulfur-mediated interactions with biological targets .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN4O2SC_{20}H_{21}ClN_4O_2S, and its structure features several functional groups that contribute to its biological activity. The presence of a thiazole moiety and a pyridazine ring suggests potential interactions with biological targets such as enzymes and receptors.

Structural Formula

N 3 chloro 4 methylphenyl 2 6 2 4 methoxyphenyl 4 methylthiazol 5 yl pyridazin 3 yl thio acetamide\text{N 3 chloro 4 methylphenyl 2 6 2 4 methoxyphenyl 4 methylthiazol 5 yl pyridazin 3 yl thio acetamide}

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit significant antitumor properties. For instance, one study demonstrated that thiazole derivatives could inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis revealed that substituents on the thiazole ring significantly influenced cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .

Anticonvulsant Activity

The compound's potential as an anticonvulsant agent has also been explored. A related study found that thiazole-linked compounds exhibited protection against seizures in animal models, with effective doses varying based on structural modifications. Specifically, compounds with electron-withdrawing groups like chlorine showed enhanced activity .

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain thiazole compounds was noted to be as low as 31.25 µg/mL, indicating strong antibacterial effects .

Enzyme Inhibition

Inhibition of specific enzymes has been another area of focus for this compound. For example, HDAC inhibitors have shown promise in cancer therapy, and compounds similar to this compound were tested for their ability to inhibit HDACs selectively .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values in low micromolar range
AnticonvulsantEffective doses vary; enhanced by Cl
AntimicrobialMIC of 31.25 µg/mL
Enzyme InhibitionSelective HDAC inhibition

Case Study 1: Antitumor Efficacy

A study involving a series of thiazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative showed an IC50 of 1.61 µg/mL, underscoring the importance of structural variations in enhancing biological activity .

Case Study 2: Anticonvulsant Properties

In a pharmacological evaluation of thiazole-containing compounds, one derivative was found to provide complete protection in the electroshock seizure test at a dose of 24.38 mg/kg, highlighting its potential as an anticonvulsant agent .

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